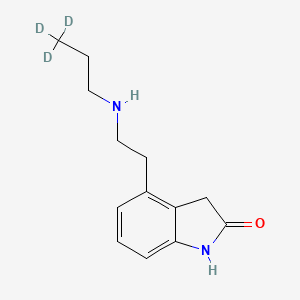

Trandolapril D5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, trandolapril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Synthesis Analysis

A stereoselective synthesis of the ACE inhibitor Trandolapril was achieved, which includes the α-allylation of a protected L-pyroglutamic acid derivative, a highly diastereoselective Hosomi–Sakurai reaction, and a Ru-catalyzed ring-closing metathesis of a 4,5-diallylated proline . Another process for the synthesis of trandolapril involves condensing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with trans octahydro-1H-indole-2-carboxylic acid .

Molecular Structure Analysis

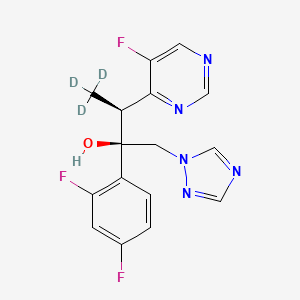

The molecular structure of Trandolapril D5 was analyzed using General Structure Analysis System (GSAS) . The refined crystal structure of trandolapril with lattice parameters a = 19.7685(4), b = 15.0697(4), and c = 7.6704(2) Å was obtained .

科学的研究の応用

Treatment of Heart Failure

Trandolapril D5 has been used in experimental research to study its effects on structural, contractile, and electrophysiological remodeling in heart failure. Chronic volume overload induces multiple cardiac remodeling processes that result in eccentric cardiac hypertrophy and heart failure. Trandolapril D5, an angiotensin-converting enzyme (ACE) inhibitor, has been shown to affect these remodeling processes differentially .

Reduction of Proarrhythmic Electrical Remodeling

In the same study, Trandolapril D5 was found to substantially reduce electrical proarrhythmic remodeling and mortality in rats with an aortocaval fistula (ACF rats). This suggests that the beneficial therapeutic effects of ACE inhibitor Trandolapril D5 in volume overload heart failure might be dissociated from pure antihypertrophic effects .

Long Duration of Action

Among the properties that differentiate Trandolapril D5 from other ACE inhibitors, the most clinically relevant ones are those that contribute to its long duration of action. The long elimination half-life of Trandolapril D5, its strong lipophilicity, high ACE inhibitor potency, and high affinity for the ACE cause the drug to have a long biological half-life .

Blood Pressure Lowering

Trandolapril D5 has been shown to effectively reduce systolic and diastolic blood pressure throughout a 24-hour post-dose period in patients with essential hypertension .

5. Increase in Total and Active Plasma Renin Levels Trandolapril D5 has been observed to increase total and active plasma renin levels in both normotensive and hypertensive individuals .

Reduction of Plasma Aldosterone Levels

In addition to increasing plasma renin levels, Trandolapril D5 has also been found to generally reduce plasma aldosterone levels .

作用機序

Mode of Action

Trandolapril D5 acts by competitively inhibiting ACE, preventing the formation of ATII from ATI . It must undergo enzymatic hydrolysis, mainly in the liver, to its biologically active metabolite, trandolaprilat . This inhibition of ACE leads to a decrease in ATII, which in turn reduces blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Trandolapril D5 is the RAAS. By inhibiting ACE and preventing the conversion of ATI to ATII, Trandolapril D5 disrupts the RAAS, leading to a decrease in blood pressure .

Pharmacokinetics

Trandolapril D5 is absorbed rapidly, and its peak plasma levels and area under the curve (AUC) are dose-dependent . It is metabolized in the liver to its biologically active form, trandolaprilat . The drug is excreted in urine (~33% as trandolapril and trandolaprilat) and feces (~66%) . The half-life of elimination for trandolapril is approximately 6 hours, while for trandolaprilat, it is around 22.5 hours .

Action Environment

The action of Trandolapril D5 can be influenced by various environmental factors. For instance, its absorption is slowed with food . In patients with renal impairment, plasma trandolapril and trandolaprilat are approximately 2-fold greater, and renal clearance is decreased . In patients with mild to moderate alcoholic cirrhosis, plasma concentrations of trandolapril and trandolaprilat were 9- and 2-fold greater, respectively .

Safety and Hazards

Trandolapril may cause serious side effects. It may cause a light-headed feeling, chest pain, kidney problems, high blood potassium, liver problems, or low white blood cell counts . It should not be used if you are pregnant . It should not be used if you are allergic to it or to any other ACE inhibitor .

特性

IUPAC Name |

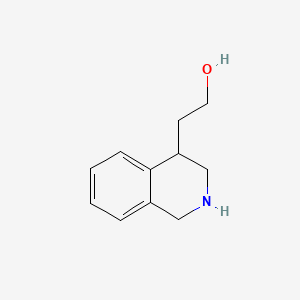

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFJYXUZANRPDJ-YFCLCGKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)